Lithium;magnesium;iodosilver;sulfate

Description

Properties

CAS No. |

58694-09-0 |

|---|---|

Molecular Formula |

AgILiMgO4S+ |

Molecular Weight |

362.1 g/mol |

IUPAC Name |

lithium;magnesium;iodosilver;sulfate |

InChI |

InChI=1S/Ag.HI.Li.Mg.H2O4S/c;;;;1-5(2,3)4/h;1H;;;(H2,1,2,3,4)/q+1;;+1;+2;/p-3 |

InChI Key |

BUFSSONJXSHJIM-UHFFFAOYSA-K |

Canonical SMILES |

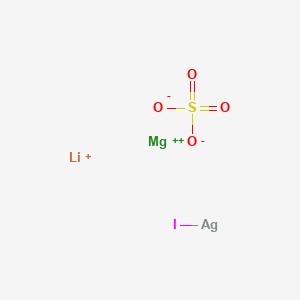

[Li+].[O-]S(=O)(=O)[O-].[Mg+2].[Ag]I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;magnesium;iodosilver;sulfate typically involves the reaction of lithium sulfate, magnesium sulfate, silver nitrate, and potassium iodide in an aqueous solution. The reaction conditions include controlled temperature and pH to ensure the proper formation of the compound. The general reaction can be represented as: [ \text{Li}_2\text{SO}_4 + \text{MgSO}_4 + 2\text{AgNO}_3 + 2\text{KI} \rightarrow \text{LiMgAgI}_2\text{SO}_4 + 2\text{KNO}_3 ]

Industrial Production Methods

Industrial production of this compound involves large-scale reactions in reactors with precise control over temperature, pressure, and reactant concentrations. The process may include steps such as filtration, crystallization, and drying to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Lithium;magnesium;iodosilver;sulfate undergoes various types of chemical reactions, including:

Oxidation-Reduction Reactions: The silver ion can undergo reduction, while the iodine ion can be oxidized.

Substitution Reactions: The compound can participate in substitution reactions where one ion is replaced by another.

Precipitation Reactions: The compound can form precipitates when reacted with certain reagents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids, bases, and other ionic compounds. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction pathway and products.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, reacting with hydrochloric acid may produce lithium chloride, magnesium chloride, silver chloride, and iodine.

Scientific Research Applications

Lithium;magnesium;iodosilver;sulfate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and as a catalyst in certain processes.

Biology: Investigated for its potential antimicrobial properties due to the presence of silver ions.

Medicine: Explored for use in drug delivery systems and as a component in certain medical devices.

Industry: Utilized in the production of specialized materials and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of lithium;magnesium;iodosilver;sulfate involves the interaction of its constituent ions with molecular targets. For example, the silver ion can interact with bacterial cell membranes, leading to antimicrobial effects. The lithium ion can affect various signaling pathways in biological systems, while the magnesium ion plays a role in stabilizing structures and facilitating enzymatic reactions.

Comparison with Similar Compounds

Lithium Sulfate (Li₂SO₄)

Lithium sulfate is an inorganic compound with the formula Li₂SO₄. It is highly soluble in water (25.7 g/100 mL at 25°C) and exhibits unique solubility behavior: its solubility decreases with increasing temperature due to an exothermic dissolution process . Key properties include a molar mass of 109.94 g/mol, a density of 2.22 g/mL, and a melting point of 845°C . Industrially, it is synthesized by reacting lithium oxide (Li₂O) with sulfuric acid, followed by crystallization . Applications span battery electrolytes, pharmaceuticals, and ceramics.

Magnesium Sulfate (MgSO₄)

Magnesium sulfate, commonly known as Epsom salt, has the formula MgSO₄·nH₂O (n = 7 for the heptahydrate). It is produced by reacting magnesium oxide, hydroxide, or carbonate with sulfuric acid . Its solubility in water is temperature-dependent, with the anhydrous form dissolving exothermically. Key properties include a monoclinic crystal structure (hydrate form) and widespread use in agriculture (as a magnesium supplement), medicine (for eclampsia treatment), and construction (as a mortar additive) .

Thus, this analysis focuses on lithium and magnesium sulfates.

Comparative Analysis of Lithium Sulfate and Magnesium Sulfate

Physicochemical Properties

Solubility Trends in Related Compounds

Lithium and magnesium sulfates differ markedly from other salts of their respective cations:

Structural and Spectroscopic Differences

- FTIR Spectra : Lithium sulfate solutions show distinct O–H stretching bands at 3,400 cm⁻¹, while magnesium sulfate exhibits broader bands due to stronger hydration shells .

- Radial Distribution Functions : Mg²⁺ in MgSO₄ forms tighter ion pairs with SO₄²⁻ than Li⁺ in Li₂SO₄, reflecting differences in ionic radii (Mg²⁺: 72 pm vs. Li⁺: 76 pm) .

Comparison with Other Sulfates

Sodium Sulfate (Na₂SO₄)

Lead Sulfate (PbSO₄)

- Solubility : 0.004 g/100 mL, far lower than Li₂SO₄ or MgSO₄ .

- Toxicity : Hazardous in contrast to the GRAS (Generally Recognized As Safe) status of MgSO₄ .

Research Findings and Data Gaps

- Lithium Recovery: Magnesium-lithium separation technologies achieve ~85% lithium carbonate recovery, leveraging solubility differences between Li₂SO₄ and MgSO₄ .

- Thermal Stability : Lithium sulfate retains structural integrity up to 845°C, making it suitable for high-temperature applications, whereas MgSO₄ decomposes at lower temperatures .

- Data Limitations: No evidence was provided for iodosilver (AgI/Ag₂SO₄) or transition-metal sulfates beyond lead and mercury.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.